黄体形成ホルモン放出ホルモン二酢酸塩 (塩)

概要

説明

科学的研究の応用

Industrial Applications

Chemical Production

- Acetic acid is primarily used as a precursor for the synthesis of various chemicals. It is involved in producing acetic anhydride, acetate esters, and other derivatives that serve as solvents and chemical intermediates in manufacturing processes .

- The production of synthetic fibers like acetate rayon utilizes acetic acid as a solvent and reagent .

Food Industry

- Acetic acid is a key ingredient in food preservation and flavoring. It is commonly used as vinegar in food products, contributing to taste and safety through its antimicrobial properties .

Textile Industry

- In textiles, acetic acid is utilized in dyeing processes and as a pH regulator, aiding in the fixation of dyes to fabrics .

Pharmaceutical Applications

Drug Formulation

- Acetic acid derivatives are often employed in drug formulation due to their ability to enhance solubility and bioavailability. The compound specified in the query may serve as a prodrug or active pharmaceutical ingredient (API) in therapeutic formulations targeting specific diseases .

- For instance, certain acetic acid derivatives have shown potential in developing antiviral medications, demonstrating increased potency against viral infections .

Biological Activity

- Research indicates that compounds derived from acetic acid can exhibit significant biological activities, including anti-inflammatory and analgesic effects. This makes them valuable in developing pain management therapies .

Agricultural Applications

Herbicides and Pesticides

- Acetic acid is utilized in formulating herbicides and pesticides. Its efficacy as a natural herbicide has gained attention for organic farming practices due to its ability to control weeds without synthetic chemicals .

- The compound's derivatives are also explored for their potential as biopesticides, providing environmentally friendly alternatives to conventional pesticides .

Case Study: Antiviral Activity

A recent study explored the antiviral properties of acetic acid derivatives against Varicella Zoster Virus (VZV). The findings indicated that specific modifications to acetic acid structures could enhance antiviral activity significantly, paving the way for new therapeutic agents .

Research on Solubility Enhancement

Research conducted on various acetic acid derivatives demonstrated improved solubility profiles compared to their parent compounds. This property is crucial for enhancing drug delivery systems and bioavailability in clinical settings .

作用機序

黄体形成ホルモン放出ホルモンは、下垂体前葉のゴナドトロプ細胞表面の特定の受容体に結合することにより、その効果を発揮します。この結合により、Gタンパク質共役受容体が活性化され、ホスホリパーゼC (PLC) が活性化され、イノシトール三リン酸 (IP₃) とジアシルグリセロール (DAG) が生成されます。 これらのセカンドメッセンジャーは、細胞内貯蔵からカルシウムイオン (Ca²⁺) を放出し、黄体形成ホルモンと卵胞刺激ホルモンの分泌を引き起こします。 . 分泌されたホルモンは、その後、性腺に作用して配偶子形成とステロイド生成を調節します。 .

類似の化合物との比較

黄体形成ホルモン放出ホルモンは、視床下部ホルモンの中では、性腺刺激ホルモンの放出を調節する特定の役割を果たしている点でユニークです。類似の化合物には以下のようなものがあります。

性腺刺激ホルモン放出ホルモン II (GnRH-II): 脊椎動物で見られる性腺刺激ホルモン放出ホルモンの別の形態で、構造は類似しているが、生理学的役割は異なります。.

ヒト絨毛性ゴナドトロピン (hCG): 妊娠中に胎盤から産生されるホルモンで、黄体形成ホルモンと構造的に類似しており、同じ受容体を活性化させることができます。.

卵胞刺激ホルモン (FSH): 黄体形成ホルモン放出ホルモンに応答して下垂体前葉から分泌されるホルモンで、生殖機能の調節に関与しています。.

黄体形成ホルモン放出ホルモンは、黄体形成ホルモンと卵胞刺激ホルモンの両方の放出を調節するユニークな能力を持ち、生殖内分泌学において重要な役割を果たしています。

生化学分析

Biochemical Properties

Luteinizing hormone-releasing hormone, diacetate (salt) interacts with specific receptors on the surface of pituitary gonadotroph cells. Upon binding to these receptors, it triggers a cascade of biochemical reactions that lead to the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone. The primary enzymes involved in this process include phospholipase C, which generates inositol triphosphate and diacylglycerol, leading to the release of intracellular calcium and activation of protein kinase C . These interactions are essential for the regulation of gonadotropin release and subsequent reproductive functions.

Cellular Effects

Luteinizing hormone-releasing hormone, diacetate (salt) exerts significant effects on various cell types, particularly those involved in the reproductive system. In pituitary gonadotroph cells, it stimulates the release of luteinizing hormone and follicle-stimulating hormone, which in turn regulate the function of gonadal cells. This compound influences cell signaling pathways, including the activation of G-protein coupled receptors and downstream effectors such as phospholipase C and protein kinase C . Additionally, it affects gene expression by modulating the transcription of genes involved in hormone synthesis and secretion .

Molecular Mechanism

The molecular mechanism of action of luteinizing hormone-releasing hormone, diacetate (salt) involves its binding to specific G-protein coupled receptors on the surface of target cells. This binding activates the Gq/11 family of G-proteins, which in turn stimulate phospholipase C. The activation of phospholipase C leads to the production of inositol triphosphate and diacylglycerol, resulting in the release of intracellular calcium and activation of protein kinase C . These events culminate in the synthesis and secretion of luteinizing hormone and follicle-stimulating hormone, thereby regulating reproductive functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of luteinizing hormone-releasing hormone, diacetate (salt) can vary over time. Studies have shown that this compound is capable of inducing rapid and sustained release of luteinizing hormone and follicle-stimulating hormone in vitro . The stability and degradation of the compound are influenced by factors such as temperature, pH, and the presence of proteolytic enzymes. Long-term exposure to luteinizing hormone-releasing hormone, diacetate (salt) can lead to desensitization of its receptors, resulting in reduced responsiveness to subsequent stimulation .

Dosage Effects in Animal Models

The effects of luteinizing hormone-releasing hormone, diacetate (salt) in animal models are dose-dependent. Low doses of the compound can stimulate the release of luteinizing hormone and follicle-stimulating hormone, leading to increased gonadal function and reproductive activity . High doses may result in receptor desensitization and downregulation, reducing the efficacy of the compound . Additionally, excessive doses can cause adverse effects such as hormonal imbalances and reproductive dysfunction .

Metabolic Pathways

Luteinizing hormone-releasing hormone, diacetate (salt) is metabolized through various enzymatic pathways. The primary enzymes involved in its metabolism include proteases that cleave the peptide bonds, leading to the formation of smaller peptide fragments . These fragments are further degraded by exopeptidases, resulting in the production of amino acids that can be utilized in other metabolic processes . The metabolic stability of the compound is influenced by its resistance to proteolytic degradation, which can be enhanced through chemical modifications .

Transport and Distribution

The transport and distribution of luteinizing hormone-releasing hormone, diacetate (salt) within cells and tissues are mediated by specific transporters and binding proteins. Once administered, the compound is rapidly absorbed and distributed to target tissues, including the pituitary gland and gonads . The presence of specific receptors on the surface of target cells facilitates its uptake and localization within these tissues . Additionally, the compound can be transported across cell membranes through endocytosis and other active transport mechanisms .

Subcellular Localization

Luteinizing hormone-releasing hormone, diacetate (salt) is primarily localized within the cytoplasm and plasma membrane of target cells. The presence of specific targeting signals and post-translational modifications, such as glycosylation, can influence its subcellular localization and activity . These modifications can direct the compound to specific compartments or organelles, where it can exert its effects on cellular function and signaling pathways .

準備方法

合成経路と反応条件

黄体形成ホルモン放出ホルモンの合成には、固相ペプチド合成 (SPPS) が用いられます。SPPS は、ペプチドの製造に広く用いられている方法です。このプロセスは、最初のアミノ酸を固相樹脂に結合させることから始まります。その後、保護されたアミノ酸を逐次的に付加していきます。各アミノ酸は、ジシクロヘキシルカルボジイミド (DCC) や N-ヒドロキシベンゾトリアゾール (HOBt) などのカップリング試薬を用いて、成長中のペプチド鎖に結合されます。 ペプチド鎖の組み立てが完了したら、保護基を除去し、ペプチドを樹脂から切断します。 .

工業生産方法

工業的な設定では、組み換えDNA技術が、黄体形成ホルモン放出ホルモンの生産にしばしば用いられます。この方法は、黄体形成ホルモン放出ホルモンをコードする遺伝子を、大腸菌や酵母などの適切な発現系に挿入することを伴います。 組み換えホルモンは、その後、クロマトグラフィー技術を用いて精製され、高純度の製品が得られます。 .

化学反応の分析

反応の種類

黄体形成ホルモン放出ホルモンは、酸化、還元、置換など、さまざまな化学反応を起こします。これらの反応は、ホルモンの構造と機能を修飾するために不可欠です。

一般的な試薬と条件

酸化: 過酸化水素 (H₂O₂) や過ギ酸などの酸化剤は、黄体形成ホルモン放出ホルモン中の特定のアミノ酸残基を酸化するために使用されます。

還元: ジチオスレイトール (DTT) やトリス (2-カルボキシエチル) ホスフィン (TCEP) などの還元剤は、ペプチド内のジスルフィド結合を還元するために使用されます。

主要な生成物

これらの反応から生成される主な生成物には、生物学的活性が変化した黄体形成ホルモン放出ホルモンの修飾アナログが含まれます。 これらのアナログは、しばしば科学研究や臨床応用で使用されます。 .

科学研究への応用

黄体形成ホルモン放出ホルモンは、化学、生物学、医学、産業の分野において、数多くの科学研究に用いられています。

化学: 化学では、黄体形成ホルモン放出ホルモンのアナログは、ペプチド合成技術を研究し、新しいペプチド系薬物を開発するために使用されます。.

生物学: 生物学では、黄体形成ホルモン放出ホルモンは、生殖機能の調節や、視床下部ホルモンが内分泌シグナル伝達において果たす役割を調べるために使用されます。.

医学: 医学では、黄体形成ホルモン放出ホルモンのアナログは、前立腺がん、乳がん、子宮内膜症などのホルモン依存性疾患の治療に用いられます。

類似化合物との比較

Luteinizing hormone-releasing hormone is unique among hypothalamic hormones due to its specific role in regulating the release of gonadotropins. Similar compounds include:

Gonadotropin-releasing hormone II (GnRH-II): Another form of gonadotropin-releasing hormone found in vertebrates, with a similar structure but different physiological roles.

Human chorionic gonadotropin (hCG): A hormone produced by the placenta during pregnancy, which shares structural similarities with luteinizing hormone and can activate the same receptors.

Follicle-stimulating hormone (FSH): A hormone released by the anterior pituitary gland in response to luteinizing hormone-releasing hormone, involved in the regulation of reproductive functions.

Luteinizing hormone-releasing hormone’s unique ability to regulate the release of both luteinizing hormone and follicle-stimulating hormone highlights its critical role in reproductive endocrinology.

生物活性

Acetic acid, a simple carboxylic acid, is widely recognized for its various biological activities. The compound in focus, acetic acid;(2S)-N-[(2S)-1-[...]-5-oxopyrrolidine-2-carboxamide], is a complex derivative that incorporates multiple amino acids and functional groups. This article explores the biological activity of acetic acid and its intricate compound, emphasizing their pharmacological potential, mechanisms of action, and relevant studies.

Overview of Acetic Acid

Chemical Properties:

- IUPAC Name: Acetic acid

- Molecular Formula: C₂H₄O₂

- Molecular Weight: 60.05 g/mol

- CAS Number: 64-19-7

Acetic acid is a key metabolite in various biochemical pathways and serves as a precursor for numerous biosynthetic processes. It plays a significant role in cellular metabolism, particularly in the citric acid cycle.

Biological Activities of Acetic Acid

- Antimicrobial Properties:

- Anti-inflammatory Effects:

- Metabolic Regulation:

Biological Activity of the Complex Compound

The complex compound acetic acid;(2S)-N-[(2S)-1-[...]-5-oxopyrrolidine-2-carboxamide] integrates acetic acid with multiple amino acid derivatives, which may enhance its biological activity through synergistic effects.

Key Features:

- Structure: The compound features multiple amino acids linked to a central acetic acid moiety, potentially influencing its pharmacokinetics and bioactivity.

- Molecular Weight: Approximately 1048.21 g/mol, indicating a large and complex structure that may interact with biological targets differently than simpler compounds.

- Cellular Uptake:

-

Target Interaction:

- The compound's intricate structure allows for potential interactions with multiple biological targets, including enzymes and receptors involved in metabolic regulation and signal transduction pathways.

- Synergistic Effects:

Case Studies and Research Findings

- Anticancer Activity:

- Anti-inflammatory Studies:

-

Metabolic Effects:

- Clinical trials indicated that compounds similar to the focus compound improved insulin sensitivity and lipid profiles in diabetic patients, suggesting potential use as therapeutic agents for metabolic syndrome .

特性

Key on ui mechanism of action |

Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. |

|---|---|

CAS番号 |

71447-49-9 |

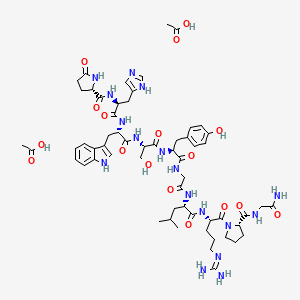

分子式 |

C57H79N17O15 |

分子量 |

1242.3 g/mol |

IUPAC名 |

acetic acid;N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |

InChI |

InChI=1S/C55H75N17O13.C2H4O2/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36;1-2(3)4/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60);1H3,(H,3,4) |

InChIキー |

NGCGMRBZPXEPOZ-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |

異性体SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)[C@@H]6CCC(=O)N6.CC(=O)O.CC(=O)O |

正規SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O |

物理的記述 |

Liquid |

関連するCAS |

51952-41-1 (Hydrochloride) 52699-48-6 (Acetate) |

配列 |

One Letter Code: Glp-HWSYGLRPG-NH2 |

溶解性 |

5.88e-02 g/L |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。